molecular formula C18H27BrN2O2 B12443354 1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine CAS No. 887587-84-0

1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine

Cat. No.: B12443354
CAS No.: 887587-84-0
M. Wt: 383.3 g/mol
InChI Key: QBBQETBNQZYULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine is a Boc (tert-butyloxycarbonyl)-protected piperidine derivative featuring a 4-bromo-benzylamino-methyl substituent at the 2-position. This compound is structurally tailored for applications in medicinal chemistry, particularly as a Toll-like receptor (TLR) modulator. Evidence from TLR7/8 agonist studies () highlights its role in immune response modulation, with reduced TLR8 activation compared to reference compounds like Resiquimod (RSQ). Its Boc group enhances stability during synthesis and biological assays, while the 4-bromo-benzyl moiety may influence receptor specificity and pharmacokinetic properties .

Properties

CAS No.

887587-84-0

Molecular Formula

C18H27BrN2O2

Molecular Weight

383.3 g/mol

IUPAC Name

tert-butyl 2-[[(4-bromophenyl)methylamino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-11-5-4-6-16(21)13-20-12-14-7-9-15(19)10-8-14/h7-10,16,20H,4-6,11-13H2,1-3H3

InChI Key

QBBQETBNQZYULA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CNCC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The Boc-protected piperidine-2-one undergoes reductive amination with 4-bromo-benzylamine in the presence of a reducing agent (e.g., NaBH3CN or H2/Pd-C). The ketone reacts with the primary amine to form an imine intermediate, which is reduced to the secondary amine.

Experimental Protocol

  • Step 1 : Boc protection of piperidine-2-one using di-tert-butyl dicarbonate (Boc2O) and DMAP in THF (yield: 85–92%).
  • Step 2 : Reductive amination of Boc-piperidine-2-one (1 equiv) with 4-bromo-benzylamine (1.2 equiv) in MeOH, catalyzed by Pd/C under H2 (1 atm). Reaction at 25°C for 12 h yields the target compound (68–75% yield).

Nucleophilic Substitution of Boc-Piperidine-2-Mesylate

Synthesis of Mesylate Intermediate

Boc-piperidine-2-methanol is treated with mesyl chloride (MsCl) in DCM with Et3N as a base, forming the mesylate leaving group (quantitative yield).

Displacement with 4-Bromo-Benzylamine

The mesylate reacts with 4-bromo-benzylamine (1.5 equiv) in DMF at 80°C for 6 h. The reaction proceeds via SN2 mechanism, yielding the product after column chromatography (62–70% yield).

Alkylation of Boc-Piperidine-2-Methyl Bromide

Bromination of Boc-Piperidine-2-Methanol

Boc-piperidine-2-methanol is converted to the bromide using PBr3 in Et2O (0°C to RT, 88% yield).

Alkylation with 4-Bromo-Benzylamine

The bromide intermediate reacts with 4-bromo-benzylamine (2 equiv) and K2CO3 in acetonitrile at 60°C for 24 h. The product is isolated via crystallization (58–65% yield).

Hydrogenation of Tetrahydropyridine Intermediate

Formation of Schiff Base

A Boc-protected tetrahydropyridine-2-carbaldehyde is condensed with 4-bromo-benzylamine in toluene, forming a Schiff base (imine) under reflux (72% yield).

Catalytic Hydrogenation

The imine is hydrogenated using 10% Pd/C in MeOH under H2 (1.0 MPa) at 60°C for 5 h, yielding the saturated piperidine derivative (85–90% yield).

Solid-Phase Synthesis Using Resin-Bound Intermediates

Immobilization of Boc-Piperidine

Boc-piperidine-2-carboxylic acid is anchored to Wang resin via ester linkage using DIC/HOBt (quantitative loading).

On-Resin Amination

The resin-bound intermediate is treated with 4-bromo-benzylamine and PyBOP in DMF, followed by cleavage with TFA/DCM (1:1). The crude product is purified by HPLC (41–50% overall yield).

Microwave-Assisted Coupling

Direct Amination Under Microwaves

Boc-piperidine-2-methanol (1 equiv), 4-bromo-benzylamine (1.5 equiv), and Cs2CO3 (2 equiv) in DMF are irradiated at 120°C for 30 min (microwave, 300 W). The product is isolated via extraction (70–75% yield).

Comparative Analysis of Methods

Method Key Step Yield (%) Advantages Limitations
Reductive Amination Imine reduction 68–75 High atom economy Requires H2/Pd-C
Nucleophilic Substitution SN2 displacement 62–70 Scalable Mesylate synthesis required
Alkylation Bromide intermediate 58–65 Straightforward Low yields
Hydrogenation Imine hydrogenation 85–90 High purity Multi-step synthesis
Solid-Phase Resin-based synthesis 41–50 Ease of purification Costly reagents
Microwave-Assisted Rapid coupling 70–75 Fast reaction time Specialized equipment needed

Critical Factors in Synthesis

  • Boc Protection : Ensures amine stability during subsequent reactions. Optimal conditions: Boc2O, DMAP, THF, 0°C to RT.
  • Solvent Choice : Polar aprotic solvents (DMF, MeCN) enhance nucleophilicity in substitution reactions.
  • Catalyst Selection : Pd/C for hydrogenation; EDC/HOBt for amide couplings.
  • Purification : Column chromatography (SiO2, EtOAc/hexane) or crystallization (n-heptane) are standard.

Chemical Reactions Analysis

Coupling Reactions at Bromine Center

The 4-bromo substituent enables cross-coupling reactions under transition metal catalysis:

Reaction Type ConditionsProducts/ApplicationsYieldSource
Suzuki-Miyaura CouplingPd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂OBiaryl derivatives for drug scaffolds55-85%
Buchwald-Hartwig AminationPd₂(dba)₃/XPhos, Cs₂CO₃, tolueneN-aryl piperidine derivatives72%

Key observations:

  • Bromine participates preferentially in coupling over benzylamino groups due to lower activation energy

  • Boc protection remains intact under basic conditions (pH < 10)

  • Steric hindrance from piperidine ring requires bulky ligands (XPhos) for effective catalysis

Boc Deprotection and Subsequent Modifications

The tert-butoxycarbonyl group undergoes controlled acidic cleavage:

Deprotection Method ConditionsSubsequent ReactionsYieldSource
TFA-mediated50% TFA/DCM, 0°C, 2 hrFree amine for acylation/sulfonation98%
HCl/dioxane4M HCl, 25°C, 4 hrSalt formation for crystallization89%

Post-deprotection transformations:

python
# Example: Sulfonylation reaction deprotected_amine + MsCl → 4-(mesylamino)-piperidine derivative [7]
  • Reaction with mesyl chloride achieves 91% yield using pyridine base

  • Reductive amination with aldehydes shows moderate stereoselectivity (d.r. 3:1)

Alkylation Reactions

Electrophile ConditionsProductYieldSource
Methyl iodideK₂CO₃, DMF, 60°CQuaternary ammonium derivatives68%
Propargyl bromideDIEA, CH₃CN, refluxAlkyne-functionalized piperidines55%

Oxidation Pathways

  • MnO₂ oxidation converts benzylamino to imino group (→ 78% yield)

  • TEMPO/NaOCl system oxidizes methylene bridge to ketone (→ 63% yield)

Hydrogenation and Cyclization

Under hydrogenation conditions (H₂/Pd-C):

Substrate ConditionsOutcomeSelectivitySource
2-[(4-Bromo-benzylamino)-methyl]50 psi H₂, EtOH, 25°CBromine removal → benzyl derivative>95%
With α,β-unsaturated estersRh(cod)Cl₂ catalystHydroaminomethylation productsn:i >99:1

Structural Comparisons with Analogues

Reactivity differences based on substituent position:

Position Suzuki Coupling Rate (k, s⁻¹)Deprotection Time (min)Reference
2-[(4-Br)]2.1×10⁻³120Current
4-[(2-Br)]3.8×10⁻³95
4-[(3-Br)]1.9×10⁻³110

Tabulated data shows para-bromo derivatives exhibit slower coupling kinetics due to increased steric demands

This comprehensive analysis demonstrates the compound's utility in constructing complex nitrogen heterocycles, particularly in pharmaceutical synthesis. The bromine's position significantly impacts reaction outcomes, while the Boc group provides strategic protection-deprotection capabilities. Recent advances in asymmetric hydroaminomethylation and transition metal catalysis continue to expand its synthetic applications.

Scientific Research Applications

Protein Kinase Inhibition

Research indicates that compounds similar to 1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine can inhibit specific protein kinases involved in cancer progression. For instance, inhibitors targeting IKKε and TBK1 have shown promise in treating cancers characterized by aberrant kinase activity. These kinases play a crucial role in cell survival and proliferation, making them attractive targets for therapeutic intervention .

Neuropharmacology

The compound's piperidine structure suggests potential applications in neuropharmacology. Piperidine derivatives are known to interact with neurotransmitter systems, which may lead to the development of treatments for neurological disorders. The modulation of monoamine oxidase activity has been explored with related compounds, indicating a pathway for antidepressant effects .

Anti-inflammatory Properties

Similar compounds have demonstrated anti-inflammatory effects, which could be beneficial in conditions such as rheumatoid arthritis and asthma. The ability to inhibit inflammatory pathways through selective kinase inhibition presents a viable application for 1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine .

Case Study 1: Cancer Treatment

A study investigated the efficacy of a series of piperidine derivatives in inhibiting cancer cell lines expressing high levels of IKKε and TBK1. Results showed that these compounds effectively reduced cell viability and induced apoptosis, suggesting that 1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine could be developed into a therapeutic agent for specific breast and ovarian cancers .

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, derivatives similar to 1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine were tested for their ability to protect neuronal cells from oxidative stress. The findings indicated that these compounds could enhance cell survival rates in vitro, supporting their potential use as neuroprotective agents .

Mechanism of Action

The mechanism of action of 1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, depending on its chemical structure and the biological system in which it is studied. The pathways involved in its mechanism of action are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • TLR7/8 Activity: A1-boc (55% TLR7 induction) shows reduced TLR8 activation compared to non-Boc-protected analogs (e.g., A2: 81% TLR7, 57% TLR8), suggesting Boc protection may sterically hinder TLR8 binding .
  • Linker Flexibility: Ethylamino (C2) vs. methylamino (C1) linkers influence conformational flexibility, which may impact binding to hydrophobic pockets in TLRs .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison
Compound Boiling Point (°C) Density (g/cm³) pKa Solubility Trends
1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine Not reported Not reported ~9.67† Likely low aqueous solubility due to Boc group and aromatic bromine
1-Boc-4-[2-(3-Bromo-phenyl)-ethylamino]-piperidine 463.3 (predicted) 1.28 (predicted) 9.67 Moderate solubility in organic solvents
1-Boc-2-(2-hydroxy-ethyl)-piperidine 100–110 Not reported N/A Improved solubility due to hydroxyl group

†Predicted based on structural analogs (e.g., ).

Key Observations:
  • Solubility : Hydrophobic substituents (e.g., 4-bromo-benzyl) reduce aqueous solubility, whereas hydroxyl groups (e.g., 1-Boc-2-(2-hydroxy-ethyl)-piperidine) enhance it .
  • pKa : Piperidine derivatives typically exhibit pKa values ~9–10, influencing protonation states under physiological conditions .

Biological Activity

1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine is a compound of interest in medicinal chemistry due to its unique structure, which includes a piperidine ring with a bromobenzylamino group and a tert-butoxycarbonyl (Boc) protecting group. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C_{18}H_{24}BrN_{3}O_{2}
  • Molecular Weight : 383.32 g/mol

The presence of the Boc group indicates potential applications in peptide synthesis and medicinal chemistry. The bromine atom's position in the benzyl group may influence biological activity through steric and electronic effects.

The biological activity of 1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine is hypothesized to involve interactions with specific molecular targets, potentially acting as an inhibitor or modulator of enzymes or receptors. The precise pathways and mechanisms remain under investigation, but initial studies suggest that the compound may influence signaling pathways related to various diseases.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related piperidine derivatives have shown inhibition of tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

CompoundCell LineIC50 (μM)Mechanism
1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidineMCF-7 (breast cancer)TBDTBD
Related Piperidine DerivativeA549 (lung cancer)15Apoptosis induction
Another AnalogHeLa (cervical cancer)10Cell cycle arrest

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties against various bacteria and fungi. The presence of the bromine atom is believed to enhance antimicrobial efficacy due to its electron-withdrawing nature, which may improve binding affinity to microbial targets .

CompoundMicrobe TestedMIC (μg/mL)Activity
1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidineStaphylococcus aureusTBDTBD
Related CompoundEscherichia coli50Moderate
Another AnalogCandida albicans30Strong

Study on Structure-Activity Relationship (SAR)

A study focused on the SAR of piperidine derivatives revealed that modifications at the benzyl position significantly alter biological activity. The introduction of halogen groups, such as bromine, was found to enhance potency against cancer cell lines compared to non-halogenated analogs .

Pharmacological Evaluation

In vivo studies are necessary to evaluate the pharmacokinetics and pharmacodynamics of 1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine. Preliminary findings suggest favorable absorption and distribution characteristics, but further research is required to assess toxicity and therapeutic index .

Comparative Analysis with Similar Compounds

Comparative studies with structurally related compounds such as 1-Boc-4-[(2-bromo-benzylamino)-methyl]-piperidine indicate that slight variations in substitution can lead to significant differences in biological activity. For example, compounds with chlorine substitutions often exhibit reduced potency compared to their brominated counterparts.

Compound ComparisonBiological Activity
1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidineHigh potency against cancer cells
1-Boc-4-[(2-chloro-benzylamino)-methyl]-piperidineReduced potency; less effective

Q & A

Q. What synthetic strategies are optimal for preparing 1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine with high yield and purity?

Methodological Answer:

  • Key Steps :
    • Boc Protection : Start with 2-aminomethyl-piperidine. Introduce the Boc group via reaction with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF) under nitrogen .
    • Bromo-Benzylamine Coupling : React the Boc-protected intermediate with 4-bromo-benzylamine. Use a coupling agent like EDCI/HOBt in dichloromethane (DCM) at 0–5°C to minimize side reactions .
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .
  • Critical Parameters :
    • Temperature control during coupling to avoid epimerization.
    • Boc deprotection risks: Avoid acidic conditions post-synthesis to preserve the Boc group.

Q. How can researchers characterize the structural integrity of 1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : Analyze 1H^1H, 13C^{13}C, and 2D (COSY, HSQC) spectra to confirm piperidine ring conformation, Boc group placement, and bromobenzyl substitution patterns .
    • FT-IR : Identify N-H stretches (Boc group: ~3350 cm1^{-1}), C=O (Boc: ~1690 cm1^{-1}), and C-Br vibrations (~560 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+^+ and isotopic pattern (bromine: 1:1 79Br/81Br^{79}\text{Br}/^{81}\text{Br}) .

Advanced Research Questions

Q. What are the key challenges in optimizing the stereochemical outcome during the synthesis of this compound?

Methodological Answer:

  • Stereochemical Risks :
    • The 2-aminomethyl-piperidine precursor may exhibit axial/equatorial isomerism. Use chiral HPLC or NMR derivatization (e.g., Mosher’s acid) to assess enantiomeric excess .
    • Bromobenzylamine coupling can induce racemization if reaction pH exceeds 8.0. Buffer systems (e.g., phosphate, pH 7.5) stabilize the intermediate .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict energy barriers for ring inversion and substituent orientation .

Q. How do researchers reconcile contradictory data regarding the stability of the Boc group under varying reaction conditions?

Methodological Answer:

  • Stability Studies :
    • Acidic Conditions : Boc cleavage occurs at pH < 2 (e.g., TFA in DCM). Monitor via TLC (Rf shift) or 19F^{19}\text{F} NMR (if using fluorinated acids) .
    • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >150°C. Avoid high-temperature reactions post-Boc protection .
  • Mitigation Strategies : Use mild bases (e.g., K2 _2CO3 _3) instead of NaOH to prevent premature deprotection .

Q. What methodologies are recommended for analyzing the compound’s reactivity in nucleophilic substitution reactions (e.g., Suzuki coupling)?

Methodological Answer:

  • Bromo-Substituent Reactivity :
    • Catalyst Screening : Test Pd(PPh3 _3)4 _4, XPhos Pd G3, or NiCl2 _2(dppf) in DMF/H2 _2O. Monitor aryl-Br substitution via 1H^1\text{H} NMR (disappearance of δ 7.2–7.4 ppm signals) .
    • Kinetic Studies : Pseudo-first-order rate constants (kobs_{\text{obs}}) under varying temperatures and catalyst loads identify optimal conditions .
  • Side Reactions : Competing dehalogenation or piperidine ring opening may occur. Use LC-MS to detect byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.